N'-[(1E)-2-furylmethylene]-2,2-diphenylacetohydrazide
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Overview
Description
N’-(2-furylmethylene)-2,2-diphenylacetohydrazide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a furylmethylene group attached to a diphenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-furylmethylene)-2,2-diphenylacetohydrazide typically involves the condensation reaction between furfural and 2,2-diphenylacetohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-(2-furylmethylene)-2,2-diphenylacetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(2-furylmethylene)-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the furylmethylene group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethylene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the development of advanced materials and as a catalyst in organic synthesis .
Mechanism of Action
The mechanism of action of N’-(2-furylmethylene)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-furylmethylene)-2-(4-nitrophenoxy)acetohydrazide
- N’-(2-furylmethylene)-2-(2-toluidino)acetohydrazide
- N’-(2-furylmethylene)-2-thiophenecarbohydrazide
Uniqueness
N’-(2-furylmethylene)-2,2-diphenylacetohydrazide stands out due to its unique combination of the furylmethylene and diphenylacetohydrazide groups. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-20-14-17-12-7-13-23-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H,21,22)/b20-14+ |
InChI Key |
DXIWOMGLGALFCI-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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